molecular formula C14H20N4O2S B11974730 7-allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11974730
M. Wt: 308.40 g/mol
InChI Key: RRUXHUBDNMGCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Alkylation: Introduction of the allyl group at the 7-position of the purine ring.

    Thioether Formation: Substitution of a hydrogen atom with an isobutylthio group at the 8-position.

    Methylation: Addition of methyl groups at the 1 and 3 positions of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: To maintain the stability of intermediates and the final product.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thioether group to a thiol.

    Substitution: Replacement of the allyl or isobutylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Purines: Formed through substitution reactions.

Scientific Research Applications

7-Allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and immunomodulatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in cellular signaling and metabolic pathways.

    Pathways Involved: Modulation of immune responses, inhibition of cancer cell proliferation, and activation of natural killer (NK) cells.

Comparison with Similar Compounds

Similar Compounds

    7-Allyl-8-oxoguanosine (loxoribine): Known for its immunostimulatory properties.

    7-Deazaguanosine: Another guanine derivative with similar biological activities.

Uniqueness

7-Allyl-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isobutylthio group, in particular, differentiates it from other similar compounds and contributes to its specific effects on molecular targets and pathways.

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

1,3-dimethyl-8-(2-methylpropylsulfanyl)-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C14H20N4O2S/c1-6-7-18-10-11(15-13(18)21-8-9(2)3)16(4)14(20)17(5)12(10)19/h6,9H,1,7-8H2,2-5H3

InChI Key

RRUXHUBDNMGCRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.